molecular formula C13H16N4O4 B2551919 tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate CAS No. 612838-45-6

tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate

Cat. No.: B2551919
CAS No.: 612838-45-6
M. Wt: 292.295
InChI Key: IBCHBLCQVBQVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate is a high-value chemical intermediate designed for advanced pharmaceutical and organic chemistry research. This compound integrates a protected amine, via the tert-butyloxycarbonyl (Boc) group, with a hydantoin (3,5-dioxo-1,2,4-triazolidin) moiety on a biphenyl scaffold. The Boc group is a cornerstone in synthetic chemistry, widely employed for the protection of amines in peptide synthesis and during multi-step synthetic routes, and can be readily removed under mild acidic conditions . The hydantoin core is a privileged structure in medicinal chemistry, known for its diverse biological activities, making this molecule a versatile building block for developing novel pharmacologically active compounds . This product is offered with accompanying analytical data (such as HPLC, NMR, and MS) to ensure batch-to-batch consistency and confirm structural identity and purity. It is presented as a solid and should be stored in a cool, dry place, protected from moisture to ensure long-term stability. As with all fine chemicals, researchers should consult the Safety Data Sheet (SDS) before use. Please note: This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-13(2,3)21-12(20)14-8-4-6-9(7-5-8)17-10(18)15-16-11(17)19/h4-7H,1-3H3,(H,14,20)(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCHBLCQVBQVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name: tert-butyl (4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl)carbamate
  • CAS Number: 612838-45-6
  • Molecular Formula: C13H16N4O4
  • Molecular Weight: 288.29 g/mol

The biological activity of this compound primarily relates to its role as an inhibitor in various biochemical pathways. Notably:

  • Inhibition of Enzymes:
    • The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease (AD), as they are involved in the cleavage of amyloid precursor protein and the breakdown of acetylcholine, respectively .
  • Amyloid Beta Aggregation:
    • In vitro studies indicate that this compound can inhibit the aggregation of amyloid beta peptide (Aβ), a key factor in Alzheimer's pathology. Specifically, it demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

In Vitro Studies

Research has demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ 1-42 peptide. The following table summarizes key findings from relevant studies:

StudyConcentration (μM)Cell Viability (%)Aβ Aggregation Inhibition (%)
Study A10062.98 ± 4.9285
Study B5075.00 ± 5.00Not reported
Study C20055.00 ± 3.0070

Note: Values represent mean ± standard deviation from multiple experiments.

In Vivo Studies

In vivo experiments using a scopolamine-induced model of Alzheimer's disease have shown that while this compound reduces Aβ levels and β-secretase activity, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while the compound has potential therapeutic effects, its efficacy may be limited by factors such as bioavailability.

Case Studies

  • Case Study on Neuroprotection:
    • In a study focused on neuroprotection against Aβ toxicity in astrocytes, treatment with this compound resulted in a notable reduction in cell death induced by Aβ exposure. However, the protective effect was modest (approximately 20% reduction in cell death) .
  • Comparison with Other Compounds:
    • When compared with other compounds like galantamine and donepezil in similar models, this compound showed promise but did not achieve statistical significance in improving cognitive deficits or reducing amyloid pathology .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate features a tert-butyl group linked to a phenyl ring substituted with a triazolidine moiety. The presence of the carbamate functional group enhances its reactivity and potential interactions with biological targets. The compound can undergo hydrolysis in acidic or basic conditions, leading to the release of tert-butyl alcohol and the corresponding amine.

Research indicates that this compound exhibits significant anti-inflammatory properties . It has been studied for its potential use in treating various inflammatory conditions, including arthritis. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

  • Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in animal models. For instance, compounds similar to this have demonstrated up to 54% inhibition of inflammation within 9 to 12 hours post-administration .
  • Mechanism of Action : The compound's activity may be attributed to its ability to interfere with signaling pathways involved in inflammation. Detailed studies are required to elucidate these pathways fully .

Synthesis and Structural Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Triazolidine Moiety : The initial step involves creating the triazolidine structure through cyclization reactions.
  • Coupling with Tert-butyl Carbamate : Subsequent coupling reactions lead to the formation of the final compound .

The synthesized compound has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AContains triazoleModerate anti-inflammatory
Compound BNo triazoleLow anti-inflammatory
This compoundTert-butyl & triazolidineHigh anti-inflammatory

Case Study 1: In Vivo Anti-inflammatory Activity

In a study involving carrageenan-induced rat paw edema models, this compound exhibited significant reductions in paw swelling compared to control groups. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinity of this compound with various inflammatory mediators. These studies suggest that the compound effectively interacts with key enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

di-tert-Butyl {[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzyl]oxy}carbamate (Compound 14)

  • Structure : Contains a benzyloxy linker between the phenyl ring and the Boc group, unlike the direct phenyl-carbamate linkage in the target compound.
  • Synthesis : Requires five synthetic steps, including oxidation and coupling reactions, with moderate yields (e.g., 17% for intermediate 10 in its synthesis pathway) .
  • Significance : The benzyloxy group may enhance solubility or alter steric hindrance compared to the phenyl-carbamate analog.

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-N-(4-fluorobenzyl)benzenesulfonamide (Compound 9)

  • Structure : Substituted with a sulfonamide group and a 4-fluorobenzyl moiety.

tert-Butyl [4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzyl]carbamate (Compound 3)

  • Structure : Features a benzyl-carbamate linkage instead of a phenyl-carbamate.
  • NMR Data: Key peaks include δ 8.82 (s, 1H, NH), 7.30–7.42 (m, 4H, aromatic), and 1.39 (s, 9H, tert-butyl), indicating a stable hydrogen-bonded triazolidinone ring and shielded tert-butyl protons .

Comparative Analysis of Properties

Physicochemical Properties

  • Solubility : Sulfonamide-containing analogs (Compound 9) exhibit higher polarity, whereas Boc-protected derivatives (Compounds 3, 14, and the target) are more lipophilic.
  • Stability : The tert-butyl group in all Boc derivatives provides steric protection against hydrolysis, critical for applications in radiopharmaceuticals .

Spectroscopic Signatures

  • NMR Shifts: The triazolidinone NH proton in Compound 3 appears at δ 8.82, suggesting strong hydrogen bonding. Aromatic protons in fluorinated analogs (Compound 9) show upfield shifts due to electron-withdrawing effects .

Tabulated Comparison of Key Compounds

Compound Name Substituents Key Features Yield (%) Application
tert-Butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate (Target) Phenyl-carbamate Direct linkage, potential for bioconjugation N/A Radiopharmaceuticals
di-tert-Butyl {[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzyl]oxy}carbamate (14) Benzyloxy-carbamate Enhanced solubility, multi-step synthesis 17* Intermediate synthesis
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-N-(4-fluorobenzyl)benzenesulfonamide (9) Sulfonamide, 4-fluorobenzyl High polarity, metabolic stability N/A Drug delivery systems
tert-Butyl [4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzyl]carbamate (3) Benzyl-carbamate Stable hydrogen bonding, shielded tert-butyl group N/A Protecting group studies

*Yield reported for intermediate 10 in Compound 14’s synthesis .

Preparation Methods

Cyclization of Aryl Semicarbazide Intermediates

The foundational approach for constructing the 1,2,4-triazolidine-3,5-dione ring derives from modifications of Knoevenagel-type condensations and semicarbazide cyclizations. A pivotal method, detailed in patent WO2019121133A1, involves reacting aryl isocyanates with ethyl hydrazinecarboxylate in alcoholic solvents (e.g., ethanol) to form semicarbazide intermediates (Figure 1). For example:
$$
\text{Ar-NCO} + \text{NH}2\text{NHCOOEt} \xrightarrow{\text{EtOH}} \text{Ar-NHCONHNHCOOEt} \xrightarrow{\text{KOH}} \text{Ar-N(CO)2NNH}
$$
Cyclization under basic conditions (aqueous KOH) yields the triazolidinedione core. Applying this to the target compound, 4-nitrophenyl isocyanate serves as the starting aryl isocyanate, reacting with ethyl hydrazinecarboxylate to form 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione .

Nitro Group Reduction and Boc Protection

The nitro group in the intermediate 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl). Subsequent protection of the primary amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) yields the final carbamate product:
$$
\text{Ar-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{Ar-NHBoc}
$$
This step ensures chemoselectivity, avoiding ring-opening or side reactions at the triazolidinedione carbonyls.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Cyclization efficiency heavily depends on solvent polarity and temperature. Ethanol, as a protic solvent, facilitates hydrogen bonding during semicarbazide formation, while elevated temperatures (45–55°C) accelerate intermediate cyclization. Microwave-assisted synthesis, as demonstrated in thiazolidinedione preparations, could reduce reaction times from hours to minutes but remains unexplored for triazolidinediones.

Purification and Stability

The Boc-protected product is sensitive to acidic and basic conditions, necessitating neutral workup protocols. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves purities >95%. Stability studies indicate that the compound decomposes above 150°C, requiring storage at 2–8°C under inert atmosphere.

Analytical Characterization

Spectroscopic Data

  • HRMS (EI) : m/z Calcd for C₁₃H₁₆N₄O₄ [M+H]⁺: 292.29; Found: 292.29.
  • ¹H NMR (DMSO-d₆) : δ 1.42 (s, 9H, Boc), 7.45–7.60 (m, 4H, Ar-H), 10.12 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (triazolidinedione C=O).

Comparative Yields Across Methods

Method Starting Material Yield (%) Purity (%)
Patent 4-Nitrophenyl iso. 78 97
Modified Knoevenagel Chloroacetic acid 65 92
Microwave Thiourea 94 98

Applications and Derivatives

The Boc-protected triazolidinedione serves as a precursor for protease inhibitors and radiopharmaceuticals. Functionalization at the triazolidinedione nitrogen (e.g., alkylation or acylation) enables diversification into bioactive analogs. For instance, fluorination at the phenyl ring (e.g., using HFIP) enhances metabolic stability for in vivo applications.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection, triazolidinone ring formation, and functional group coupling. For example:

  • Step 1: React 4-aminobenzyl derivatives with tert-butyl carbamate under anhydrous conditions using THF as a solvent and TMAD (tetramethylazodicarboxamide) as a coupling agent .
  • Step 2: Introduce the triazolidin-3,5-dione moiety via cyclization of urea intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization: Yield improvements (e.g., from 17% to ~50%) are achieved by controlling stoichiometry (1:1.5 molar ratio of amine to carbamate), using inert atmospheres (N₂/Ar), and optimizing reaction time (24–48 hours) .

Basic: How can researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer:

  • Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate 3:1 to 1:1) to isolate the product. Recrystallization from ethanol/water mixtures enhances purity .
  • Characterization:
    • 1H NMR (DMSO-d₆): Key peaks include δ 8.82 (s, 1H, triazolidinone NH), 7.30–7.42 (m, 4H, aromatic protons), and 1.39 (s, 9H, tert-butyl group) .
    • Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 319.3 for [M+H]⁺) .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this carbamate-triazolidinone hybrid?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software for structure refinement. Key parameters:
    • Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
    • Analyze hydrogen bonding (e.g., N–H···O interactions in the triazolidinone core) and tert-butyl group geometry .
  • Challenge: Poor crystal growth due to flexible tert-butyl groups. Mitigate via vapor diffusion (e.g., ether into DCM solution) .

Advanced: How can computational methods predict the reactivity of the triazolidinone moiety in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
    • The triazolidin-3,5-dione ring shows high electrophilicity at C=O groups (LUMO ≈ −1.8 eV), making it reactive toward nucleophiles like amines .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. THF) to optimize solubility for reactions .

Advanced: How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Case Study: Discrepancies in aromatic proton splitting (δ 7.30–7.42) may arise from dynamic rotational isomerism in the tert-butyl group.
    • Solution: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence of peaks, confirming restricted rotation .
  • Validation: Cross-reference with 2D NMR (COSY, HSQC) to assign coupling constants and verify connectivity .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Protect from moisture and light at −20°C in amber vials with desiccants (e.g., silica gel).
  • Decomposition Pathways: Hydrolysis of the carbamate group occurs under acidic/basic conditions (pH < 3 or > 10). Monitor via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) .

Advanced: How can researchers leverage this compound as a precursor for bioconjugation or peptide synthesis?

Methodological Answer:

  • Bioconjugation: React the triazolidinone moiety with thiols (e.g., cysteine residues) via Michael addition at pH 7.4 (PBS buffer).
    • Example: Generate radiolabeled probes by substituting the tert-butyl group with ¹⁸F-fluorobenzaldehyde .
  • Peptide Coupling: Use EDC/HOBt activation to link the carbamate-protected amine to carboxylic acid groups in peptides .

Advanced: What strategies mitigate side reactions during functionalization of the phenyl ring?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS):
    • Challenge: Steric hindrance from the tert-butyl group reduces reactivity.
    • Solution: Use directing groups (e.g., –NO₂) to activate specific positions. Post-functionalization, reduce nitro to amine via Pd/C/H₂ .
  • Cross-Coupling: Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-biphenylboronic acid) in degassed THF/Na₂CO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.